molecular formula C11H10F2O2 B13326270 2-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoroacetic acid

2-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoroacetic acid

Cat. No.: B13326270
M. Wt: 212.19 g/mol
InChI Key: ZIGXTNABGDNVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoroacetic acid is a chemical compound with a unique structure that includes an indene moiety and two fluorine atoms attached to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoroacetic acid typically involves the reaction of 2,3-dihydro-1H-indene with difluoroacetic acid under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as halogenation, esterification, and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include the use of industrial reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or amines.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoroacetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indene: A precursor in the synthesis of 2-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoroacetic acid.

    Difluoroacetic acid: Provides the difluoroacetic moiety in the compound.

    Indene derivatives: Compounds with similar indene structures but different functional groups.

Uniqueness

This compound is unique due to the presence of both an indene moiety and difluoroacetic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C11H10F2O2/c12-11(13,10(14)15)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,14,15)

InChI Key

ZIGXTNABGDNVOA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(C(=O)O)(F)F

Origin of Product

United States

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